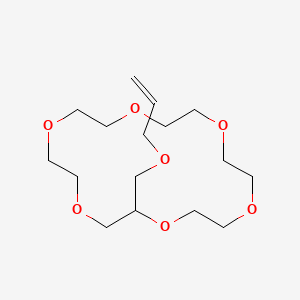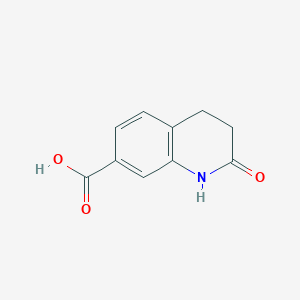
Piperidine-3,5-dione hydrochloride
Overview
Description
Piperidine-3,5-dione hydrochloride is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is widely recognized for its significance in the pharmaceutical industry. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Piperidine-3,5-dione hydrochloride is a compound that has been observed to have therapeutic properties, including anticancer potential It’s worth noting that piperidine derivatives have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Mode of Action
It has been suggested that piperidine derivatives can activate or inhibit several signaling pathways crucial for cancer regulation . These compounds may interact with their targets, leading to changes in the signaling pathways and ultimately affecting cell function .
Biochemical Pathways
This compound may affect various biochemical pathways. As mentioned earlier, it can regulate several crucial signaling pathways essential for the establishment of cancers . The downstream effects of these interactions could include changes in cell proliferation, apoptosis, and other cellular processes .
Result of Action
It has been suggested that piperidine derivatives can have anticancer effects . These effects may result from the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-3,5-dione hydrochloride typically involves multiple steps. One common method includes the following steps:
Protection of L-Glutamine: In an alkaline medium, L-Glutamine is protected to form N-tertiary butoxycarbonyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine undergoes cyclization to form N-tertiary butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is then deprotected in an acidic medium, resulting in the formation of 3-amino-2,6-piperidinedione hydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions that ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid the need for high-pressure hydrogenation, making the process more economical and scalable .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidone derivatives.
Reduction: Reduction reactions can convert this compound into piperidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Piperidine-3,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Medicine: this compound is involved in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Comparison with Similar Compounds
Piperidine-3,5-dione hydrochloride can be compared with other similar compounds, such as:
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.
Piperidine: The parent compound, widely used in the synthesis of various drugs.
Dihydropyridine: Known for its use in calcium channel blockers for treating hypertension.
Uniqueness: this compound is unique due to its specific structural features and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance .
Properties
IUPAC Name |
piperidine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJNSMBNILHDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505213 | |
| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74647-23-7 | |
| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















